molecular formula C15H17ClFN3O4S2 B2866455 3-(4-{[(3-Chloro-4-fluorophenyl)amino]sulfonyl}-3,5-dimethylpyrazolyl)-1-hydro xythiolan-1-one CAS No. 942704-43-0

3-(4-{[(3-Chloro-4-fluorophenyl)amino]sulfonyl}-3,5-dimethylpyrazolyl)-1-hydro xythiolan-1-one

Cat. No. B2866455
CAS RN: 942704-43-0
M. Wt: 421.89
InChI Key: UZAQDCANXYVYAH-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a sulfonyl group, a pyrazolyl group, and a hydroxythiolan-1-one group . It is related to a class of compounds known as aminobenzenesulfonamides .

Scientific Research Applications

Inhibitors of Tyrosinase

This compound has been used in the development of inhibitors for tyrosinase, an enzyme implicated in melanin production in various organisms . Overproduction of melanin might be related to several skin pigmentation disorders as well as neurodegenerative processes in Parkinson’s disease .

Pharmaceutical Applications

The development of tyrosinase inhibitors represents a new challenge to identify new agents in pharmaceutical applications . This compound, with its 3-chloro-4-fluorophenyl fragment, could potentially be used in the synthesis of new pharmaceuticals .

Cosmetic Applications

Given its potential as a tyrosinase inhibitor, this compound could also find applications in the cosmetic industry, particularly in the development of skin-lightening products .

Neurodegenerative Disease Research

As mentioned earlier, the overproduction of melanin might be related to neurodegenerative processes in Parkinson’s disease . Therefore, this compound could potentially be used in research related to these diseases.

Molecular Modelling

This compound, with its 3-chloro-4-fluorophenyl fragment, has been used in molecular modelling studies to understand its interactions with the catalytic site of tyrosinase .

Synthesis of New Compounds

The 3-chloro-4-fluorophenyl fragment of this compound has been incorporated into distinct chemotypes, revealing the ability to establish profitable contact with the tyrosinase catalytic site . This could potentially lead to the synthesis of new compounds with improved inhibitory activity.

Future Directions

The future directions for research on this compound would likely depend on its potential applications. For example, if it has potential as a drug, future research could focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClFN3O4S2/c1-9-15(10(2)20(18-9)12-5-6-25(21,22)8-12)26(23,24)19-11-3-4-14(17)13(16)7-11/h3-4,7,12,19H,5-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZAQDCANXYVYAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)S(=O)(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClFN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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